![molecular formula C19H20FN3O2 B5546608 N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide](/img/structure/B5546608.png)

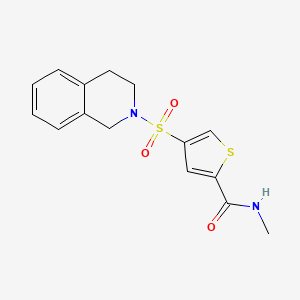

N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide, commonly known as 'NF-κB inhibitor,' is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of the transcription factor nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is involved in the regulation of various cellular processes, including inflammation, immune response, and cell survival.

科学的研究の応用

Cognitive Function and Neurotransmission Enhancement

Research has shown that N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide, through various studies, exhibits a potential in enhancing cognitive functions and neurotransmission. A study demonstrated its ability to restore regional cerebral blood flow (rCBF) and regional cerebral metabolic rate of glucose (rCMRglc) in brain areas responsible for cognitive functioning in aged rhesus macaques, suggesting its potential in improving cognitive deficits associated with aging or dementia without affecting cardiovascular and respiratory variables (Noda et al., 2003). Another study highlighted its effects on enhancing long-term potentiation (LTP) in the mossy fiber-CA3 pathway of guinea-pig hippocampal slices, indicating its role in improving synaptic plasticity and memory functions (Matsuoka & Satoh, 1998).

Neurotrophic Factor Production

This compound has been found to increase the production of neurotrophic factors, such as glial cell line-derived neurotrophic factor (GDNF), in cultured rat astrocytes. This suggests its potential in supporting neuronal survival, development, and function, which is crucial for its application in neurodegenerative diseases (Koyama et al., 2004).

Enhancement of Somatostatin Release

The drug has been shown to significantly enhance the release of somatostatin from rat hippocampal slices, which is essential for cognitive functions and could be a primary mechanism of its pharmacological action. This specific facilitatory action on neural mechanisms involved in activity-dependent release of somatostatin suggests its utility in regulating cognitive functions and augmenting LTP through activation of the somatostatinergic nervous system in the hippocampus (Inoue et al., 2001).

Modulation of Ca2+ Channel Currents

Further studies indicated that this compound modulates Ca2+ channel currents in rat hippocampal neurons, suggesting its involvement in enhancing synaptic efficacy and memory processes. This modulation of Ca2+ channels could be related to its effects on somatostatin release and the augmentation of synaptic plasticity (Wang et al., 2004).

特性

IUPAC Name |

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2/c1-14(24)22-10-12-23(13-11-22)18-8-6-17(7-9-18)21-19(25)15-2-4-16(20)5-3-15/h2-9H,10-13H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKKNHZWZFBASU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642125 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5546530.png)

![3-(4-bromobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5546561.png)

![1-(5-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5546566.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide](/img/structure/B5546573.png)

![2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B5546593.png)

![N,N-diethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5546616.png)

![2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5546619.png)

![3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-mercapto-4(3H)-quinazolinone](/img/structure/B5546629.png)

![N'-cyclopentylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546633.png)

![2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5546641.png)